1-(2-Hydroxyphenyl)piperazine dihydrobromide
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Overview
Description
1-(2-Hydroxyphenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H16Br2N2O. It is known for its role as a dopamine reuptake inhibitor, making it significant in various scientific research applications. This compound is also referred to as GBR-12909 or Win 12909.
Preparation Methods
The synthesis of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves several steps. One common method includes the reaction of 2-chlorophenol with piperazine in the presence of a base, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-(2-Hydroxyphenyl)piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxyphenyl)piperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a dopamine reuptake inhibitor, which makes it relevant in neurochemical research.
Medicine: It has potential therapeutic applications due to its ability to modulate dopamine levels, which could be beneficial in treating conditions like Parkinson’s disease and depression.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The primary mechanism of action of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves the inhibition of dopamine reuptake. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)piperazine dihydrobromide can be compared with other dopamine reuptake inhibitors such as:
GBR-12935: Another potent dopamine reuptake inhibitor with a similar mechanism of action.
Cocaine: A well-known dopamine reuptake inhibitor, though it has a different chemical structure and additional pharmacological effects.
Methylphenidate: Commonly used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different chemical structure and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the dopamine transporter, making it a valuable tool in neurochemical research.
Properties
CAS No. |
58260-69-8 |
---|---|
Molecular Formula |
C10H15BrN2O |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
2-piperazin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
InChI Key |
KOLZUNYLPQYZQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Br.Br |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Br |
Key on ui other cas no. |
58260-69-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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